3-(((Benzyloxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid
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Overview
Description
3-(((Benzyloxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is an intriguing compound known for its versatile chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. As a derivative of amino acids, it presents unique opportunities for synthesis and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid typically involves the protection of amino and carboxyl groups, followed by strategic substitution reactions. The common route involves:
Protection of the Amino Group: : Using a benzyloxycarbonyl (Cbz) protecting group.
Formation of the Propanoic Acid Derivative: : Through reactions such as esterification and subsequent saponification.
Methoxyphenyl Substitution: : Introduced via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production often scales up these laboratory methods, utilizing automated systems for protection and substitution reactions, ensuring high yield and purity. Conditions such as temperature control, pressure, and reaction time are meticulously optimized.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the methoxyphenyl group.
Reduction: : Both the benzyloxycarbonyl and propanoic acid moieties can be targets for reduction under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are prevalent, especially involving the aromatic ring and carboxyl group.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation (H2/Pd).
Substitution: : Halogenating agents (e.g., N-bromosuccinimide for bromination) and nucleophiles like amines or alcohols.
Major Products
Oxidation Products: : Quinones or carboxylic acid derivatives.
Reduction Products: : Alcohols, amines, or alkylated derivatives.
Substitution Products: : Varied based on the substituent introduced, e.g., halogenated phenyl derivatives.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is utilized extensively in:
Chemistry: : As a precursor for more complex organic molecules in synthetic chemistry.
Biology: : As a model compound for studying enzyme reactions and metabolic pathways.
Medicine: : Investigated for its potential as a drug intermediate and its bioactive properties.
Industry: : Used in the manufacture of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance:
Enzymes: : Acts as an inhibitor or substrate in enzyme-catalyzed reactions.
Receptor Binding: : Potential binding to biological receptors, influencing signal transduction pathways.
Metabolic Pathways: : Participates in metabolic conversions, demonstrating unique biochemical behavior.
Comparison with Similar Compounds
Compared to other amino acid derivatives:
Unique Structure: : The benzyloxycarbonyl and methoxyphenyl groups confer distinctive chemical properties.
Functional Diversity: : Capable of undergoing a wider range of chemical reactions.
Analogues: : Similar compounds include 3-aminobenzoic acid derivatives and methoxyphenylpropanoic acids, each with slightly varying properties and applications.
3-(((Benzyloxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid stands out due to its unique combination of structural elements and reactivity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-15-9-5-8-14(10-15)16(11-17(20)21)19-18(22)24-12-13-6-3-2-4-7-13/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEWPENMHWTZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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